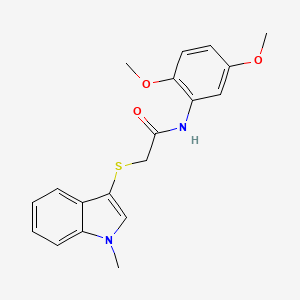
N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available data on its biological activity, including in vitro studies and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, which is C16H18N2O2S. The structure includes a 2,5-dimethoxyphenyl group and an indole-thioacetamide moiety, which are known to contribute to various biological activities. The presence of the thioether linkage is particularly relevant for its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thioacetamide groups have shown potent activity against various pathogens. In vitro evaluations typically measure minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to assess efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | MBC (µg/mL) | Tested Pathogens |
|---|---|---|---|
| Compound A | 0.22 | 0.25 | Staphylococcus aureus |
| Compound B | 0.15 | 0.20 | Escherichia coli |
| This compound | TBD | TBD | TBD |
Antiviral Activity
In addition to antimicrobial properties, compounds similar to this compound have been investigated for antiviral activity. Research indicates that certain thioacetamide derivatives exhibit inhibitory effects against viruses such as HIV and influenza.
The mechanism by which these compounds exert their antiviral effects often involves inhibition of viral replication or interference with viral entry into host cells. For example, studies have reported that specific derivatives can inhibit the activity of reverse transcriptase in HIV, thereby preventing viral replication.
Table 2: Antiviral Activity Data
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound X | 21.4 | 250 | 11.6 |
| Compound Y | 38.45 | 300 | 7.8 |
| This compound | TBD | TBD | TBD |
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluating various thioacetamide derivatives found that certain compounds significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
- Antiviral Potential : Research on indole-thioacetamides demonstrated promising results against respiratory syncytial virus (RSV). The compounds showed IC50 values indicating effective inhibition of viral replication.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-21-11-18(14-6-4-5-7-16(14)21)25-12-19(22)20-15-10-13(23-2)8-9-17(15)24-3/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFIKSPPMAQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














